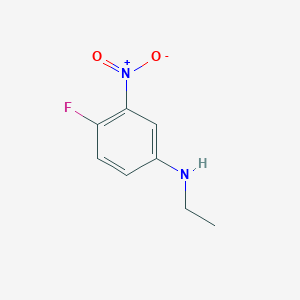

N-ethyl-4-fluoro-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

N-ethyl-4-fluoro-3-nitroaniline |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

ZCYMTQWVRUICLO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of N-ethyl-4-fluoro-3-nitroaniline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. The N-ethylamino group is a potent activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring via resonance, increasing the electron density at these positions. scispace.comscribd.comyoutube.com Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring. scispace.comyoutube.com The fluorine atom is weakly deactivating due to its inductive effect but is considered an ortho-, para-director because of its ability to donate electron density through resonance. chegg.com

When considering the combined influence of these groups, the powerful activating effect of the N-ethylamino group is dominant. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (C1) is already occupied by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the N-ethylamino group, which are C2 and C6. Of these, the C6 position is sterically less hindered and is not electronically deactivated by the adjacent nitro group, making it the most probable site for electrophilic substitution.

Directing Effects of Substituents on the Aromatic Ring

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the potent electron-withdrawing nitro group located ortho to it. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the fluorine. youtube.com The negative charge of this complex is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.

The mechanism is a two-step addition-elimination process. d-nb.infotandfonline.com First, the nucleophile adds to the electron-deficient ring at the position occupied by the fluorine atom. d-nb.info This step is typically the rate-determining step. mdpi.com The subsequent step involves the departure of the fluoride (B91410) ion, which is a good leaving group in this context, leading to the restoration of the aromatic system and the formation of the substituted product. youtube.comd-nb.info This reaction is a valuable method for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to SN1 and SN2 reactions, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amino group, a transformation of significant synthetic utility. This reduction is crucial for producing diamine derivatives used in various applications. A variety of methods are available for this conversion, with the choice of reagent often depending on the desired chemoselectivity. commonorganicchemistry.com

Catalytic Hydrogenation: This is an efficient and clean method for reducing nitroarenes. csic.esresearchgate.netresearcher.lifemt.com Catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide are commonly employed with molecular hydrogen (H₂). commonorganicchemistry.comcsic.es While highly effective, care must be taken as some catalysts, like Pd/C, can also catalyze the reduction of other functional groups or cause dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred catalyst when the substrate contains halogens that need to be preserved. commonorganicchemistry.com The general mechanism for nitroarene hydrogenation can proceed through either a direct pathway (via nitroso and hydroxylamine (B1172632) intermediates) or a condensation pathway (involving azoxy and azo intermediates). csic.es

Chemical Reduction: Metals in acidic media are a classic and widely used method for nitro group reduction. researchgate.netacsgcipr.orgcommonorganicchemistry.comdoubtnut.comshaalaa.com Iron (Fe) powder in the presence of a small amount of hydrochloric acid (HCl) is a particularly common and cost-effective choice. researchgate.netcommonorganicchemistry.comdoubtnut.comshaalaa.com This method is often preferred in industrial settings because the iron(II) chloride (FeCl₂) formed can be hydrolyzed to regenerate HCl, meaning only a catalytic amount of acid is needed to initiate the reaction. shaalaa.com Other metals like zinc (Zn) and tin(II) chloride (SnCl₂) are also effective. commonorganicchemistry.com These metal-based reductions are valued for their chemoselectivity, often leaving other reducible groups like ketones, nitriles, and esters intact. commonorganicchemistry.comresearchgate.net

Common Reagents for Nitro Group Reduction

Acylation Reactions of the Amine Moiety

The secondary N-ethylamino group in this compound is nucleophilic and readily undergoes acylation. This reaction involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-substituted amide. orgoreview.combyjus.comfiveable.me The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. orgoreview.comsavemyexams.com This intermediate then collapses, expelling the leaving group (e.g., a chloride ion from an acid chloride) to yield the stable amide product. orgoreview.com

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. orgoreview.com The base serves to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. byjus.com Acylation of the amine is a useful synthetic strategy, for instance, to protect the amino group or to modify its electronic properties before performing other reactions on the aromatic ring.

Oxidation Reactions

The oxidation of this compound can be complex, with potential reaction at both the N-ethylamino group and the aromatic ring itself. The oxidation of N-alkylanilines can lead to a variety of products, including substituted benzidines and diphenylamines, depending on the reaction conditions. acs.org Anodic oxidation, for example, can result in head-to-tail and tail-to-tail coupling of the aniline (B41778) molecules. acs.orgacs.org

Chemical oxidation using reagents like peroxomonophosphoric acid, peracetic acid, or tert-butyl hydroperoxide with metal catalysts can also be employed. ias.ac.inmdpi.com The oxidation of anilines can lead to nitroso, nitro, and azoxy compounds. acs.org For secondary anilines specifically, oxidation can yield N-hydroxy derivatives or nitrones. nih.gov The presence of the strongly deactivating nitro group and the halogen on the ring would influence the outcome of the oxidation, potentially making the aromatic ring itself more resistant to oxidative degradation. For instance, the oxidation of p-nitroaniline with a photo-Fenton process has been shown to effectively destroy the conjugated π-system of the aromatic ring. nih.gov Selective oxidation of the amine group to a nitro group is a challenging but possible transformation, often requiring specific reagents like trifluoroperacetic acid. mdpi.com

Mechanistic Studies of Chemical Interactions

Role as a Nucleophile in Chemical Reactions

The primary nucleophilic center in this compound is the nitrogen atom of the N-ethylamino group. byjus.com The presence of an unshared pair of electrons on the nitrogen atom allows it to act as a nucleophile, initiating attacks on electrophilic centers. byjus.com

A prime example of this nucleophilic character is the acylation reaction discussed in section 3.4. The mechanism involves the amine nitrogen attacking the carbonyl carbon of an acyl chloride or anhydride. orgoreview.comsavemyexams.com This initial nucleophilic addition is the key step that leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group to form the final amide product. orgoreview.comsavemyexams.com The basicity, and therefore the nucleophilicity, of the amine is reduced by the presence of the electron-withdrawing nitro group on the ring, but it remains sufficiently reactive to engage with strong electrophiles like acylating agents.

In addition to the amine group, the electron-rich aromatic ring itself can act as a nucleophile in electrophilic aromatic substitution reactions (see section 3.1). The activating N-ethylamino group enhances the nucleophilicity of the ortho and para positions, making the ring susceptible to attack by strong electrophiles. scispace.com

Table of Compounds

Electron Transfer Properties

The electron transfer properties of a molecule, such as this compound, are fundamental to understanding its reactivity, particularly in redox reactions. These properties are primarily dictated by the distribution of electron density within the molecule, which is influenced by the constituent functional groups. In this compound, the aromatic ring is substituted with an ethylamino group (-NHCH₂CH₃), a nitro group (-NO₂), and a fluorine atom (-F). The interplay of the electronic effects of these substituents governs the molecule's ability to accept or donate electrons.

The nitro group is a strong electron-withdrawing group, which significantly lowers the electron density of the aromatic ring through both inductive and resonance effects. nih.gov This electron deficiency makes the molecule more susceptible to reduction, as it can more readily accept electrons. nih.govnih.gov Conversely, the ethylamino group is an electron-donating group, which increases the electron density on the aromatic ring, thereby making the molecule more prone to oxidation. The fluorine atom, while highly electronegative and thus electron-withdrawing through its inductive effect, can also donate electron density to the aromatic ring via its lone pairs through a resonance effect. acs.org In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to be the dominant factor influencing its electron transfer properties, rendering the compound more easily reduced than oxidized.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electron transfer processes. The energy of the HOMO is related to the molecule's ability to donate an electron (oxidation potential), while the energy of the LUMO is related to its ability to accept an electron (reduction potential). For this compound, the electron-donating ethylamino group would be expected to raise the HOMO energy, while the electron-withdrawing nitro and fluoro groups would lower the LUMO energy. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and greater ease of electronic transitions. researchgate.net

While specific values for this compound are not available, computational data for the closely related compound, 4-chloro-N-ethyl-3-nitroaniline, can provide some context. For this molecule, computed properties are available in public databases. nih.gov Given the similar electronic effects of fluorine and chlorine as halogen substituents, it can be inferred that this compound would also exhibit a relatively low-lying LUMO, making it a candidate for electron-accepting roles in chemical reactions.

The electrochemical reduction of nitroaromatic compounds has been a subject of extensive study. nih.govacs.org These reactions often proceed through a series of single-electron transfer steps, leading to the formation of various intermediates, such as nitro radical anions and hydroxylamines, ultimately yielding the corresponding aniline derivative. nih.govyoutube.com The specific reaction pathway and the stability of the intermediates are highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.

The following table summarizes the expected influence of each substituent on the electron transfer properties of the this compound core.

| Substituent | Electronic Effect | Expected Impact on Electron Transfer |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Facilitates electron acceptance (reduction) |

| -F (Fluoro) | Inductively Electron-Withdrawing, Resonantly Electron-Donating | Contributes to facilitating electron acceptance |

| -NHCH₂CH₃ (Ethylamino) | Electron-Donating | Facilitates electron donation (oxidation) |

Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making it a powerful tool for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For a compound like N-ethyl-4-fluoro-3-nitroaniline, one would expect to observe characteristic peaks for the N-H stretching of the secondary amine, C-H stretching of the ethyl group and aromatic ring, C=C stretching of the aromatic ring, N-O stretching of the nitro group, and C-F stretching. However, no experimentally determined FTIR data for this compound has been found in the public domain.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the vibrations of the aromatic ring and the nitro group. Currently, no publically available Raman spectra for this specific compound exist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, one would anticipate signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the amine proton. The chemical shifts and coupling constants of these signals would be crucial for confirming the substitution pattern on the aromatic ring. No ¹H NMR data for this compound is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the attached functional groups (amino, fluoro, and nitro groups). As with the other techniques, no ¹³C NMR data for this compound has been located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a specialized NMR technique that is highly sensitive to the chemical environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, and its chemical shift and coupling to nearby protons would provide valuable structural information. This data is not currently available in the public record.

Multi-dimensional NMR Techniques

There is no published research detailing the use of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound. Consequently, no data tables of chemical shifts or coupling constants can be provided.

Mass Spectrometry (MS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the precise mass of this compound and confirm its elemental composition, is not available in the public domain. Therefore, a data table of its exact mass and fragmentation pattern cannot be generated.

Electronic Absorption Spectroscopy (UV-Vis)

Information regarding the electronic absorption properties of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity coefficients, as determined by UV-Vis spectroscopy, has not been reported in the available scientific literature. As a result, no data table for its UV-Vis spectral characteristics can be compiled.

While information exists for structurally related compounds such as 4-fluoro-3-nitroaniline (B182485), N-ethyl-4-nitroaniline, and 4-ethyl-3-nitroaniline, the strict focus of this article on this compound prevents the inclusion of data from these other molecules. The scientific community awaits further research to characterize this specific compound and publish the findings.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has been successfully applied to predict the properties of various aniline (B41778) derivatives.

The optimization of geometrical parameters is a fundamental step in computational chemistry to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For N-ethyl-4-fluoro-3-nitroaniline, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The geometry of the aniline ring is influenced by its substituents. The electron-withdrawing nitro group (-NO₂) and the fluorine atom (-F), along with the electron-donating N-ethyl group (-NHCH₂CH₃), create a complex electronic environment that dictates the final geometry. The planarity of the amino group relative to the benzene (B151609) ring is a key parameter; in many substituted anilines, the amino group is slightly non-planar.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline Ring (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amino) | 1.385 | C-C-N | 121.5 |

| C-N (nitro) | 1.480 | O-N-O | 124.0 |

| C-F | 1.350 | C-C-F | 119.0 |

| N-C (ethyl) | 1.465 | C-N-C (ethyl) | 122.0 |

| C-C (aromatic) | 1.390 - 1.410 | C-C-C (aromatic) | 118.0 - 122.0 |

| H-N-C-C | - | - | ~20-30 |

Note: The values in this table are illustrative and based on data for similar substituted anilines. Actual values for this compound would require specific calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra.

For this compound, characteristic vibrational modes would include N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. Theoretical calculations help in understanding how the electronic environment affects these vibrational frequencies. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | ~3400 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-F | Stretching | ~1250 |

| C-N (Amino) | Stretching | ~1300 |

| Aromatic C-H | Stretching | ~3100 |

Note: These are typical frequency ranges and would be specifically calculated for the molecule of interest.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.netepa.gov

In this compound, the electron-donating N-ethyl group and the electron-withdrawing nitro and fluoro groups significantly influence the energies of the frontier orbitals. The nitro group, being a strong electron acceptor, is expected to lower the LUMO energy, while the N-ethyl group would raise the HOMO energy, leading to a relatively small HOMO-LUMO gap. acs.orgresearchgate.net A smaller gap suggests higher reactivity. biomedres.us

Table 3: Representative HOMO-LUMO Energies and Related Parameters

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

| Ionization Potential (I ≈ -E_HOMO) | 6.5 |

| Electron Affinity (A ≈ -E_LUMO) | 2.3 |

Note: These values are estimations based on trends observed in similar molecules. researchgate.netbiomedres.us

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and a region of positive potential near the hydrogen atom of the amino group. The fluorine atom would also contribute to the electrostatic potential distribution. nih.gov

The distribution of atomic charges provides insight into the electronic structure and polarity of a molecule. Methods like Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis, can be used to calculate the charges on each atom.

In this compound, the nitrogen atom of the amino group is expected to have a negative charge, while the attached hydrogen and carbon atoms of the ethyl group will have positive charges. The nitrogen atom of the nitro group will likely have a positive charge due to the high electronegativity of the oxygen atoms, which will carry significant negative charges. The fluorine atom will also have a negative charge. This charge distribution is critical for understanding intermolecular interactions. nih.gov

Table 4: Representative Natural Population Analysis (NPA) Charges

| Atom | Charge (e) |

| N (Amino) | -0.6 |

| H (on N) | +0.4 |

| C (Ethyl) | -0.2 to -0.3 |

| H (Ethyl) | +0.1 to +0.2 |

| N (Nitro) | +0.5 |

| O (Nitro) | -0.4 |

| F | -0.3 |

| C (Aromatic) | Variable |

Note: These are illustrative charges based on general principles of electron distribution in similar molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to intramolecular charge transfer (ICT). These interactions stabilize the molecule. rsc.org

The key interactions in this compound would involve the delocalization of the lone pair electrons of the amino nitrogen and the oxygen atoms of the nitro group into the antibonding orbitals of the aromatic ring (π*). Similarly, interactions between the lone pairs of the fluorine atom and the ring system are also significant. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify the strength of the intramolecular charge transfer. nih.gov

Table 5: Representative NBO Analysis - Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N_amino) | π* (C-C_aromatic) | ~40-50 |

| LP (O_nitro) | π* (C-C_aromatic) | ~10-20 |

| LP (F) | σ* (C-C_aromatic) | ~2-5 |

| π (C-C_aromatic) | π* (C-C_aromatic) | ~15-25 |

Note: LP denotes a lone pair. The values are representative of the types of interactions and their relative strengths in substituted anilines.

Non-linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with a "push-pull" electronic structure—an electron-donating group and an electron-withdrawing group connected by a π-conjugated system—are promising candidates for NLO materials. researchgate.net In this compound, the ethylamino group acts as an electron donor and the nitro group as a strong electron acceptor, while the benzene ring serves as the π-bridge. This configuration facilitates intramolecular charge transfer (ICT), a key factor for high NLO response. researchgate.net

Computational methods, especially Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. nih.govbit.edu.cn These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Studies on similar molecules, such as p-nitroaniline (p-NA) and its derivatives, have shown that the solvent environment can significantly influence NLO properties. bit.edu.cn Theoretical investigations using a polarized continuum model (PCM) reveal that polar solvents can enhance the hyperpolarizability of push-pull systems. bit.edu.cn Furthermore, research on fluorinated aniline derivatives has demonstrated that the introduction of fluorine atoms can modify the electronic and NLO properties. bohrium.com DFT calculations on fluorinated aniline derivatives have been used to analyze Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and other parameters to understand their stability and NLO activity. bohrium.com

For this compound, it is anticipated that the combination of the ethylamino and nitro groups would lead to a significant first hyperpolarizability. The fluorine atom's electron-withdrawing nature could further modulate the electronic structure, potentially enhancing the NLO response. Theoretical calculations would be essential to quantify these effects and compare them with established NLO materials like urea (B33335) or p-nitroaniline. researchgate.net

Table 1: Predicted NLO Properties of a Hypothetical this compound based on related compounds

| Parameter | Predicted Value Range | Computational Method |

| Dipole Moment (μ) | 4 - 6 D | DFT/B3LYP |

| Linear Polarizability (⟨α⟩) | 1.5 - 2.5 x 10⁻²³ esu | DFT/B3LYP |

| First Hyperpolarizability (β_total) | 10 - 20 x 10⁻³⁰ esu | TD-DFT |

Note: These values are hypothetical and extrapolated from studies on similar nitroaniline and fluorinated aniline derivatives. Actual experimental or computational values may differ.

Reaction Mechanism Modeling

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and potential energy surfaces. For this compound, several types of reactions could be modeled.

One important class of reactions for nitroaromatic compounds is their reduction to the corresponding anilines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. acs.org The reduction of a nitro group is a complex, multi-step process that can proceed through various intermediates, such as nitroso and hydroxylamino species. acs.org Computational modeling can help to understand the thermodynamics and kinetics of these reduction pathways under different conditions (e.g., using reducing metals like iron or tin, or catalytic hydrogenation). acs.org

Another area of interest is the metabolic fate of substituted anilines. nih.gov Quantitative Structure-Metabolism Relationship (QSMR) models, often built on calculated physicochemical parameters, can predict metabolic transformations such as N-acetylation or oxidation. nih.gov For this compound, computational models could predict its susceptibility to enzymatic reactions, for example, by cytochrome P450 enzymes. These models often use parameters derived from DFT calculations, such as molecular orbital energies and electrostatic potentials, to predict the likelihood and sites of metabolic attack.

Furthermore, the synthesis of this compound itself can be guided by computational modeling. For instance, the nitration of p-fluoroaniline is a key step in producing the precursor 4-fluoro-3-nitroaniline (B182485). Modeling this electrophilic aromatic substitution reaction could help to understand the regioselectivity and optimize reaction conditions.

Intermolecular Interaction Studies

The interactions between molecules govern the properties of materials in the condensed phase, including their crystal packing, solubility, and melting point. Computational studies can provide a detailed picture of the intermolecular forces at play. For this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen bonding is a primary intermolecular force in anilines. bohrium.com In the case of this compound, the amino group (N-H) can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the fluorine atom can act as hydrogen bond acceptors. Studies on aniline and its aggregates have used DFT calculations to analyze the geometry and vibrational spectra of hydrogen-bonded dimers, trimers, and tetramers. bohrium.com Similar studies on this compound could reveal the preferred hydrogen bonding motifs and their influence on the solid-state structure.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are also likely to be important. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for identifying and characterizing these weak interactions. researchgate.net

Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in solution. bohrium.com By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can provide insights into solvation effects, the structure of the solvation shell, and the dynamics of intermolecular interactions over time.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bond | N-H (amino) | O (nitro), F | Moderate |

| C-H···O Interaction | C-H (aromatic, ethyl) | O (nitro) | Weak |

| C-H···F Interaction | C-H (aromatic, ethyl) | F | Weak |

| π-π Stacking | Benzene Ring | Benzene Ring | Weak to Moderate |

Solid State Structural Analysis and Crystallography

Single Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, or atomic coordinates for N-ethyl-4-fluoro-3-nitroaniline, is currently available.

Crystal Packing Analysis

Without crystallographic data, an analysis of the molecular arrangement and packing within the crystal lattice of this compound cannot be performed.

Intermolecular Interactions in Crystal Lattices

A detailed description of the specific intermolecular forces, such as hydrogen bonds and π-π stacking interactions, is contingent on the availability of a determined crystal structure, which is not available.

Hydrogen Bonding Interactions (N-H⋯O, C-H⋯O)

Information regarding the presence, geometry, and significance of N-H⋯O and C-H⋯O hydrogen bonds in the crystal structure of this compound has not been reported.

π-π Stacking Interactions

The existence and nature of any π-π stacking interactions between the aromatic rings of adjacent this compound molecules are unknown without experimental structural data.

Polymorphism and Crystal Engineering Research

There are no studies available in the scientific literature concerning the potential polymorphic forms of this compound or any crystal engineering efforts related to this compound. While research exists on the polymorphism of other nitroaniline derivatives, these findings cannot be directly extrapolated to the specific molecular structure and crystal packing of this compound.

Applications in Advanced Chemical and Materials Research

Precursor in Dye and Pigment Chemistry

N-ethyl-4-fluoro-3-nitroaniline belongs to a class of compounds widely used as intermediates in the synthesis of dyes and pigments. The parent compound, 4-fluoro-3-nitroaniline (B182485), is a well-established precursor in the production of azo dyes and, notably, hair dyes. wikipedia.orgchemimpex.com The synthesis process often involves reacting 4-fluoro-3-nitroaniline with various amines to create a class of molecules known as substituted nitro-p-phenylenediamines, which are key components in commercial hair dye formulations. google.comgoogle.com

The reaction typically proceeds via nucleophilic aromatic substitution, where the fluorine atom is displaced by an amine. The presence of the electron-withdrawing nitro group activates the ring, facilitating this substitution. Following the synthesis of the N-substituted nitro-p-phenylenediamine, the nitro group can be reduced to an amino group, creating a diamine structure that can undergo further reactions to produce the final dye molecule. Given that this compound is a direct derivative of 4-fluoro-3-nitroaniline, it serves as a key building block in creating specific shades and improving the properties of dyes. google.comgoogle.com Patents describe the synthesis of N-alkylated derivatives, including N-methyl and N,N-bis(2-hydroxyethyl) versions, for this purpose, highlighting the industrial relevance of this class of compounds. google.comgoogle.com

Intermediates for Specialty Chemicals and Agrochemicals

The unique combination of functional groups in this compound makes it a versatile intermediate for the synthesis of specialty chemicals and agrochemicals. chemimpex.com The fluorine atom and the nitro group significantly enhance the molecule's reactivity, allowing it to serve as a foundational building block for more complex structures. chemimpex.com

In the agrochemical industry, related fluoronitroanilines are used in the development of effective herbicides and pesticides. chemimpex.com The specific molecular framework can be tailored to target biological pathways in pests or weeds, contributing to crop protection. chemimpex.com Furthermore, in the realm of fine and specialty chemicals, its stability and defined reactivity are harnessed to create a variety of intermediates essential for further synthetic processes. chemimpex.cominnospk.com

Research in Optical Materials

Exploration of Non-linear Optical Properties in Related Structures

Derivatives of nitroaniline are a cornerstone in the research of non-linear optical (NLO) materials. acs.orginoe.ro These materials are crucial for technologies like optical information processing, telecommunications, and laser technology. acs.org The NLO response in these molecules arises from the presence of an electron donor group (the amino group) and an electron acceptor group (the nitro group) connected by a π-conjugated system (the benzene (B151609) ring). inoe.roresearchgate.net This "push-pull" structure facilitates intramolecular charge transfer (ICT) upon excitation, leading to large molecular hyperpolarizabilities, a key measure of NLO activity. acs.orgresearchgate.net

While specific NLO data for this compound is not extensively documented, research on its parent molecule, p-nitroaniline (PNA), and its derivatives provides significant insight. acs.orgresearchgate.net Computational and experimental studies on PNA derivatives show that the NLO properties are sensitive to the type and position of substituents on the benzene ring. acs.orgkaust.edu.sa For instance, the cocrystallization of 3-nitroaniline (B104315) with 3-nitrophenol (B1666305) has been explored as a strategy to create acentric crystal structures with enhanced second-harmonic generation (SHG) efficiencies. inoe.ro The study of these related structures is vital for designing new molecules with tailored NLO properties for advanced optical applications. acs.org

Investigation in Holographic Data Storage Photopolymers (based on related nitroanilines)

Holographic data storage is a technology that allows for high-density information storage by recording data throughout the volume of a material. nycu.edu.twepfl.choejournal.org Photopolymers are a promising class of materials for this application due to their low cost, self-processing nature, and ability to record high-efficiency phase holograms. researchgate.netepfl.chmdpi.com

A typical photopolymer system consists of a polymer matrix, a photoinitiator, and monomer units. researchgate.net When exposed to an interference pattern of light, the photoinitiator starts a polymerization reaction in the bright regions, consuming monomers and causing a change in the refractive index, which records the hologram. researchgate.net To improve performance, such as sensitivity and dynamic range, these materials are often doped with other molecules, including dyes. While direct use of this compound is not explicitly detailed, related dye molecules are investigated for this purpose. For example, some systems are sensitized with xanthene dyes to record at specific wavelengths. mdpi.com The principle of incorporating a chromophore like a nitroaniline derivative could potentially enhance the material's response to the recording laser, making it a subject of research interest for developing more efficient holographic media. mdpi.comacs.org

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals featuring these structures. nih.govorganic-chemistry.org this compound serves as a valuable building block for synthesizing nitrogen-containing heterocycles (N-heterocycles). nih.govresearchgate.net

The presence of ortho-functionalized groups, such as the amino and nitro groups in nitroanilines, provides a template for cyclization reactions to form fused heterocyclic systems. researchgate.net For example, substituted o-nitroanilines can undergo condensation reactions to form benzimidazoles. nih.gov In another example, 2-nitroaniline (B44862) can be used to synthesize tirapazamine, a 1,2,4-benzotriazine (B1219565) derivative, through ring-closure reactions. wikipedia.org The fluorine atom on this compound offers an additional reaction site for nucleophilic substitution, further expanding its synthetic utility for creating diverse and complex heterocyclic scaffolds for drug discovery.

Formation of Charge-Transfer Complexes

Molecules containing both strong electron-donating groups (like an amino group) and strong electron-accepting groups (like a nitro group) are known as donor-acceptor complexes and are prone to forming charge-transfer (CT) complexes. wikipedia.org Nitroanilines are classic examples of such systems. wikipedia.orgchemrxiv.org In a CT complex, electrostatic forces create an association between the electron-rich donor and the electron-deficient acceptor. wikipedia.org This interaction can influence the electronic and optical properties of the material, leading to phenomena like solvatochromism, where the color of a solution changes with the polarity of the solvent. chemrxiv.orgnih.gov

Studies on para-nitroaniline (pNA) show that its charge-transfer character is enhanced in polar solvents. chemrxiv.org Theoretical investigations into pNA interacting with carbon dioxide have demonstrated that the nitro group can act as an electron-donating site, forming a Lewis acid-base interaction. nih.gov Research on derivatives has found that electron-donating substituents tend to enhance the CT character, while electron-withdrawing groups can decrease it. researchgate.net This fundamental property makes this compound and related compounds subjects of interest for studying CT interactions, which are relevant to fields from materials science to biology.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C₈H₉FN₂O₂ | 184.17 | Not available | 143393-35-9 |

| 4-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 94-99 | 364-76-1 innospk.comhsppharma.comnih.gov |

| 3-Fluoro-4-nitroaniline | C₆H₅FN₂O₂ | 156.11 | Not available | 2369-13-3 chemicalbook.com |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 100-01-6 |

| N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline | C₁₀H₁₃FN₂O₄ | 258.22 | Not available | 31951-40-7 google.com |

| Ethyl 4-fluoro-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 | Not available | 185629-31-6 nih.gov |

Table 2: Summary of Applications

| Application Area | Specific Use | Related Compounds |

| Dye & Pigment Chemistry | Intermediate for azo dyes and hair dyes. chemimpex.comgoogle.com | 4-Fluoro-3-nitroaniline, Substituted nitro-p-phenylenediamines |

| Specialty Chemicals | Building block for fine chemicals. chemimpex.cominnospk.com | 4-Fluoro-3-nitroaniline |

| Agrochemicals | Precursor for herbicides and pesticides. chemimpex.com | 4-Fluoro-3-nitroaniline |

| Optical Materials | Research in non-linear optics and holographic storage. acs.orgmdpi.com | p-Nitroaniline, 3-Nitroaniline |

| Heterocyclic Synthesis | Starting material for medicinal chemistry scaffolds. nih.govresearchgate.net | o-Nitroanilines |

| Charge-Transfer Complexes | Model systems for studying donor-acceptor interactions. wikipedia.orgchemrxiv.org | p-Nitroaniline |

Derivatization and Analog Studies

Synthesis of Novel Substituted N-Ethyl-4-fluoro-3-nitroaniline Derivatives

The synthesis of novel derivatives of this compound primarily involves chemical modifications at the amino group and the aromatic ring. The reactivity of the parent compound allows for a range of synthetic transformations, leading to a diverse library of analogs.

One common approach to derivatization is the further substitution on the secondary amine. While this compound itself is a derivative of 4-fluoro-3-nitroaniline (B182485), its secondary amine remains a reactive site for various chemical reactions. For instance, acylation reactions can be performed to introduce a variety of functional groups. The reaction of this compound with acyl chlorides or anhydrides in the presence of a base can yield the corresponding N-acyl derivatives.

Another key synthetic route involves nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom at the 4-position is displaced by a variety of nucleophiles. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards such substitutions. This strategy has been successfully employed in the synthesis of related nitro-p-phenylenediamines from 4-fluoro-3-nitroanilines. By analogy, reacting this compound with various amines, alkoxides, or thiolates can lead to a wide array of novel derivatives with different substituents at the 4-position.

Furthermore, the nitro group itself can be a handle for derivatization. Reduction of the nitro group to an amine function would yield a diamino derivative, which can then be further functionalized. This transformation significantly alters the electronic properties of the molecule, providing access to a different class of compounds.

The following table summarizes potential synthetic routes for the derivatization of this compound based on established chemical principles observed in similar molecules.

| Reaction Type | Reagents and Conditions | Resulting Derivative Class |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | N-acyl-N-ethyl-4-fluoro-3-nitroanilines |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, or thiolates, often with a base in a polar aprotic solvent | 4-substituted-N-ethyl-3-nitroanilines |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2/HCl, H2/Pd-C) | N1-ethyl-4-fluorobenzene-1,2-diamine derivatives |

Comparative Reactivity and Electronic Effects of Derivatives

The introduction of different substituents onto the this compound scaffold significantly influences the reactivity and electronic properties of the resulting derivatives. These effects are primarily governed by the interplay of inductive and resonance effects of the substituents.

The fluorine atom and the nitro group are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and enhances its susceptibility to nucleophilic attack. The ethylamino group, conversely, is an electron-donating group that activates the ring towards electrophilic substitution, although this is largely counteracted by the powerful deactivating effect of the nitro group.

In derivatives where the fluorine atom is substituted, the nature of the new substituent at the 4-position will dictate the electronic landscape of the molecule. For example, replacing fluorine with an electron-donating group, such as an alkoxy or an amino group, will increase the electron density on the ring and modulate the reactivity of the remaining functional groups. Conversely, substitution with another electron-withdrawing group would further decrease the ring's electron density.

The electronic effects of these substitutions can be quantified and compared using Hammett plots or by computational methods to calculate molecular electrostatic potentials and frontier molecular orbital energies (HOMO-LUMO). A study on the electronic properties of 4-nitroaniline (B120555) derivatives showed that the polarity of solvents and the nature of substituents can influence bond lengths and angles, as well as the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity. researchgate.net

The following interactive data table illustrates the expected qualitative electronic effects of various substituents on the aromatic ring of this compound derivatives.

| Derivative | Substituent at C4 | Expected Electronic Effect on the Ring |

| N-ethyl-4-chloro-3-nitroaniline | -Cl | Electron-withdrawing |

| N-ethyl-4-methoxy-3-nitroaniline | -OCH3 | Electron-donating |

| N,N'-diethyl-3-nitro-1,4-phenylenediamine | -NHCH2CH3 | Electron-donating |

| 4-(N-ethyl-3-nitroanilino)phenol | -OH | Electron-donating |

Structure-Property Relationship Studies in Analogs

Understanding the relationship between the molecular structure of this compound analogs and their macroscopic properties is crucial for designing materials with specific functions. X-ray crystallography and computational modeling are powerful tools for elucidating these relationships.

Studies on the crystal structures of related nitroaniline derivatives, such as 2,4-dinitro-N-methylaniline, have revealed the importance of intermolecular interactions, like hydrogen bonding and π-π stacking, in determining the solid-state packing and, consequently, the physical properties of the material. researchgate.net For instance, the presence of N-H and C-H donors and oxygen acceptors from the nitro groups can lead to the formation of complex hydrogen-bonded networks. researchgate.net

In the case of this compound analogs, the introduction of different functional groups will alter the potential for these intermolecular interactions. For example, introducing a hydroxyl or a carboxylic acid group would provide additional sites for strong hydrogen bonding, potentially leading to materials with higher melting points and different solubility profiles. The planarity of the molecule can also be affected by the size and nature of the substituents, which in turn influences the efficiency of π-π stacking.

The structure-property relationships in these analogs are key to their potential applications. For example, in the context of nonlinear optical (NLO) materials, the combination of strong electron-donating and electron-withdrawing groups on an aromatic ring can lead to large second-order NLO responses. By systematically modifying the substituents on the this compound core, it may be possible to fine-tune the NLO properties of the resulting materials.

The following table provides a hypothetical structure-property relationship analysis for some analogs of this compound.

| Analog Structure | Key Structural Feature | Potential Impact on Properties |

| N-ethyl-4-(4-hydroxyphenyl)-3-nitroaniline | Extended π-system and -OH group | Potential for enhanced NLO properties and hydrogen bonding |

| N-acyl-N-ethyl-4-fluoro-3-nitroaniline | Introduction of a carbonyl group | Altered polarity and potential for different crystal packing |

| 4-amino-N-ethyl-3-nitroaniline | Primary amine at C4 | Increased basicity and potential for further derivatization |

Environmental Chemistry and Degradation Mechanisms

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, is a crucial process in the environmental attenuation of organic pollutants. For aromatic compounds like N-ethyl-4-fluoro-3-nitroaniline, photodegradation in the presence of sunlight can lead to a variety of transformation products. The presence of a nitro group (-NO2), an amino group (-NH-CH2CH3), and a fluorine atom on the benzene (B151609) ring will influence the photochemical reactivity of the molecule.

Studies on similar nitroaromatic compounds suggest that photodegradation can proceed through several pathways. One common pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Another potential pathway is the photo-cleavage of the N-ethyl bond. Furthermore, the aromatic ring itself can undergo hydroxylation or cleavage under UV irradiation.

While no specific photodegradation products for this compound have been documented, based on the degradation of analogous compounds, a range of products could be anticipated.

Potential Photodegradation Products of this compound

| Potential Product | Formation Pathway |

|---|---|

| 4-Fluoro-3-nitroaniline (B182485) | De-ethylation of the amino group. |

| N-ethyl-4-fluoro-3-nitrosoaniline | Reduction of the nitro group. |

| N-ethyl-4-fluoro-3-hydroxylaminoaniline | Further reduction of the nitroso group. |

| N-ethyl-4-fluoro-3-aminoaniline | Complete reduction of the nitro group. |

| Hydroxylated derivatives | Addition of hydroxyl radicals to the aromatic ring. |

Chemical Degradation in Environmental Matrices

The chemical degradation of this compound in environmental matrices such as soil and water is likely to be influenced by factors like pH, temperature, and the presence of other chemical species. Two primary chemical degradation processes are hydrolysis and oxidation.

Hydrolysis: The N-ethyl-amino group and the fluorine atom could be susceptible to hydrolysis, although the stability of the C-F bond generally makes it resistant to this process. The rate of hydrolysis would be dependent on the pH of the surrounding medium.

Oxidation: Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), can lead to the degradation of recalcitrant organic compounds. In the environment, these radicals can be generated photochemically or through other chemical reactions. The electron-rich amino group and the aromatic ring are likely sites for oxidative attack.

Research on the degradation of other nitroanilines in environmental settings has demonstrated that both biotic and abiotic processes contribute to their transformation. For instance, the degradation of 3-nitroaniline (B104315) and 4-nitroaniline (B120555) has been studied in various environmental contexts, providing insights into the potential fate of this compound.

Identification of Degradation Metabolites

The identification of degradation metabolites is crucial for understanding the complete environmental impact of a compound, as some metabolites can be more toxic or persistent than the parent molecule. The analysis of environmental samples for the presence of this compound and its degradation products would likely involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Based on the degradation pathways of similar compounds, a number of potential metabolites could be formed from this compound in the environment.

Potential Degradation Metabolites of this compound

| Potential Metabolite | Potential Precursor | Formation Process |

|---|---|---|

| 4-Fluoro-3-nitroaniline | This compound | De-ethylation |

| Acetic acid | This compound | Oxidation of the ethyl group |

| 4-Fluoro-3-aminophenol | This compound | Reduction of nitro group and hydroxylation |

It is important to emphasize that the degradation pathways and metabolites discussed here are predictive and based on the behavior of structurally related chemicals. Specific experimental studies on this compound are necessary to confirm these hypotheses and to fully elucidate its environmental chemistry and degradation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.